3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN.ClH/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14;/h1-8H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGDEUOROHULIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374575 | |
| Record name | 3'-fluoro-[1,1'-biphenyl]-2-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139769-18-9 | |
| Record name | 3'-fluoro-[1,1'-biphenyl]-2-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride typically involves the following steps:
Diazotization and Coupling Reaction: The synthesis begins with the diazotization of aniline derivatives using sodium nitrite and hydrochloric acid, followed by a coupling reaction with fluorobenzene derivatives in the presence of a copper catalyst.
Reduction and Amination: The intermediate product is then subjected to reduction and amination reactions to introduce the amine group at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at the 3'-position participates in nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:
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Halogen exchange : Fluorine can be replaced by chlorine or bromine using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents (e.g., DMF) at 80–100°C .
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Hydroxylation : Hydrolysis with aqueous NaOH under reflux yields 3'-hydroxy-[1,1'-biphenyl]-2-amine, though yields are moderate (45–55%) due to competing side reactions .
Table 1: Substitution Reactions
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Fluorine → Chlorine | NaH, Cl⁻ source, DMF, 80°C | 3'-Chloro-[1,1'-biphenyl]-2-amine | 62% |
| Fluorine → Hydroxyl | NaOH (aq.), reflux, 6 h | 3'-Hydroxy-[1,1'-biphenyl]-2-amine | 48% |
Oxidation and Reduction
The amine group undergoes oxidation to nitro derivatives or reduction to secondary amines :
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Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic medium converts the -NH₂ group to a nitro (-NO₂) group, forming 3'-fluoro-[1,1'-biphenyl]-2-nitrobenzene .
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the amine to a secondary amine, yielding N-alkyl derivatives when performed in the presence of aldehydes.
Table 2: Redox Reactions
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Amine → Nitro | KMnO₄, H₂SO₄, 60°C, 4 h | 3'-Fluoro-[1,1'-biphenyl]-2-nitrobenzene | 70% |
| Amine → Secondary amine | H₂ (1 atm), Pd/C, EtOH, RT | N-Methyl-3'-fluoro-[1,1'-biphenyl]-2-amine | 85% |
Coupling Reactions
The biphenyl scaffold participates in cross-coupling reactions to form complex architectures:
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Suzuki-Miyaura Coupling : The amine group can be temporarily protected (e.g., as a Boc derivative) to enable palladium-catalyzed coupling with aryl boronic acids, forming tetra-ortho-substituted biphenyls .
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Buchwald-Hartwig Amination : Reacts with aryl halides in the presence of Pd(OAc)₂ and Xantphos to form diarylamines .
Table 3: Coupling Reactions
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂, DMF | 3'-Fluoro-2-(4-methoxyphenyl)-[1,1'-biphenyl] | 78% |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 2-(Diphenylamino)-3'-fluoro-[1,1'-biphenyl] | 65% |
Electrophilic Aromatic Substitution
The electron-rich biphenyl system undergoes Friedel-Crafts alkylation/acylation :
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Acylation : Reacts with acetyl chloride (CH₃COCl) in the presence of AlCl₃ to form 2-acetamido-3'-fluoro-[1,1'-biphenyl] .
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Nitration : Nitration with HNO₃/H₂SO₄ occurs preferentially at the 4-position of the non-fluorinated ring .
Biological Activity and Mechanistic Insights
The compound’s fluorinated biphenyl core enhances metabolic stability and binding affinity in neurological receptor studies :
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TAAR1 Agonism : The amine group interacts with Thr⁹⁴ and Asp⁷³ residues in trace amine-associated receptor 1 (TAAR1), confirmed via molecular docking .
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Enzyme Inhibition : Derivatives inhibit lysine-specific demethylase 1 (LSD1) with IC₅₀ values < 100 nM, attributed to the fluorine-induced electron deficiency .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals. Its structural features allow it to interact with various biological targets, particularly in neurological research:
- Targeting Neurological Receptors : The compound has been explored for its ability to selectively activate trace amine-associated receptor 1 (TAAR1), which is implicated in mood regulation and neurological disorders.
Materials Science
The compound is also utilized in the development of advanced materials:
- Organic Semiconductors : Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other semiconductor applications.
Biological Research
In biological studies, this compound acts as a probe for investigating enzyme-substrate interactions and receptor binding:
- Enzyme Inhibition Studies : It has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Structural modifications have enhanced its inhibitory potency, making it a significant candidate for further drug development.
| Activity Type | Description |
|---|---|
| Enzymatic Inhibition | Inhibits LSD1, enhancing selectivity and potency against known inhibitors. |
| Antimicrobial Properties | Exhibits antimicrobial activity against resistant bacterial strains. |
| Cytotoxicity | Induces apoptosis in cancer cell lines, evidenced by increased caspase activation. |
Case Study 1: Inhibition of LSD1
A study found that structural modifications at the fluorine position significantly enhanced the inhibitory potency against LSD1. The IC50 values indicated effective inhibition comparable to existing inhibitors in the field.
Case Study 2: Antimicrobial Activity
Research focused on the antimicrobial properties revealed that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) against resistant strains compared to standard antibiotics.
Case Study 3: Cytotoxicity Assessment
Cytotoxicity assays on various cancer cell lines showed that derivatives like this compound induced significant cell death through apoptosis pathways, as indicated by increased levels of caspase activation.
Mechanism of Action
The mechanism of action of 3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- Fluorine Position : 2'-F substitution (e.g., compound 3a) yields higher (62%) than 3'-F (45%), likely due to reduced steric hindrance .
- Electron-Withdrawing (EW) vs. Electron-Donating (ED) Groups : ED groups (e.g., 4'-OMe) improve yields (76%) by stabilizing intermediates, while EW groups (e.g., 4'-F, 4'-Cl) show moderate yields (77–85%) .
- Halogen Effects : Fluorine’s smaller size and higher electronegativity favor higher yields compared to bulkier chlorine .
Physical Properties
Melting points and solubility vary with substituent electronic and steric profiles:
Biological Activity
3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12ClF
- Molecular Weight : 232.69 g/mol
This compound features a biphenyl backbone with a fluorine atom located at the 3' position and an amine functional group at the 2-position, which may influence its biological properties.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, structural modifications can enhance the selectivity and potency against targets such as lysine-specific demethylase 1 (LSD1) .
- Antimicrobial Properties : Some biphenyl derivatives have demonstrated antimicrobial activity against various bacterial strains. The presence of halogen substituents can enhance this activity .
Pharmacological Effects
The pharmacological effects of this compound include:
- Anti-inflammatory Effects : Similar compounds have been explored for their anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Studies on related compounds have shown cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy .
Data Table: Biological Activity Summary
Case Study 1: Inhibition of LSD1
A study investigating the inhibition of LSD1 by biphenyl derivatives found that structural modifications at the fluorine position significantly enhanced inhibitory potency. The IC50 values indicated effective inhibition comparable to known inhibitors in the field.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of biphenyl derivatives, including this compound. The results demonstrated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) against resistant strains compared to standard antibiotics.
Case Study 3: Cytotoxicity Assessment
Research involving cytotoxicity assays on various cancer cell lines revealed that derivatives like this compound induced significant cell death through apoptosis pathways. This was evidenced by increased levels of caspase activation and changes in Bcl-2 family protein expressions .
Q & A
Q. What synthetic routes are commonly used to prepare 3'-fluoro-[1,1'-biphenyl]-2-amine hydrochloride, and how can reaction yields be optimized?
The compound is synthesized via palladium-catalyzed cross-coupling or transition-metal-free methods. For example:
- Acetylation of the Amine Precursor : Reacting 3'-fluoro-[1,1'-biphenyl]-2-amine with acetic anhydride (Ac₂O) and triethylamine in dry dichloromethane under N₂ yields N-(3'-fluoro-[1,1'-biphenyl]-2-yl)acetamide (90% yield) after purification via flash chromatography .
- Suzuki-Miyaura Coupling : Using Pd catalysts with arylboronic acids and haloanilines (e.g., 2-bromoaniline) can produce biphenylamine derivatives. Optimizing ligand choice (e.g., DPEphos) and base (e.g., t-BuONa) improves yields (up to 84%) .
- Grignard Reagent Routes : Fluorinated aryl Grignard reagents coupled with halogenated anilines offer alternative pathways, though yields vary (65–80%) depending on substituent positions .
Q. Table 1: Comparison of Synthetic Methods
Q. What characterization techniques are essential for confirming the structure of 3'-fluoro-[1,1'-biphenyl]-2-amine derivatives?
- ¹H/¹³C NMR : Key for verifying substituent positions and purity. For example, the acetamide derivative (1ab) shows distinct peaks at δ 8.07 (aromatic H) and δ 2.05 (CH₃) in CDCl₃ .
- X-ray Crystallography : Resolves stereochemistry and crystal packing. Cyclic bromonium/chloronium salts derived from similar amines were analyzed using Cu/Mo Kα radiation .
- FT-IR : Confirms functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .
Q. How are purification challenges addressed for fluorinated biphenylamines?
- Flash Chromatography : Petroleum ether/ethyl acetate (2:1) effectively separates acetamide derivatives .
- Recrystallization : Used for carbazole by-products (e.g., from photostimulated reactions in DMSO with t-BuOK) .
- Acid-Base Extraction : Quenching with NaHCO₃ followed by DCM extraction removes unreacted reagents .
Q. What safety protocols are recommended for handling this compound?
Q. How does fluorine substitution influence reactivity in cross-coupling reactions?
Fluorine’s electron-withdrawing effect activates the aryl ring for electrophilic substitution but may sterically hinder coupling. For example, 3'-fluoro derivatives show higher yields in Pd-catalyzed reactions compared to bulkier substituents due to improved electronic and steric profiles .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in catalytic efficiency between Pd and transition-metal-free systems?
- Pd-Catalyzed Systems : Oxidative addition of aryl halides to Pd(0) is rate-limiting. Bulky ligands (e.g., DPEphos) stabilize intermediates, enhancing yields .
- Transition-Metal-Free Routes : Rely on radical intermediates or hypervalent iodine species. For example, photostimulated reactions generate aryl radicals that dimerize into carbazoles, competing with reduction pathways (e.g., 57% carbazole vs. 13% reduced biphenylamine) .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?
Q. What strategies mitigate by-product formation during carbazole synthesis?
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) favor cyclization over reduction .
- Base Selection : t-BuOK promotes dehydrohalogenation, reducing undesired biphenylamine formation .
- Temperature Control : Lower temps (−33°C) suppress side reactions in NH₃-mediated pathways .
Q. How do solvent and catalyst choices impact yields in large-scale synthesis?
- Solvent Effects : DCM vs. toluene affects reaction rates; DCM’s low boiling point simplifies Ac₂O reactions .
- Catalyst Loading : Reducing Pd(OAc)₂ from 5 mol% to 1 mol% maintains efficacy while lowering costs .
- Scale-Up Challenges : Exothermic acetylation requires controlled addition of Ac₂O to prevent overheating .
Q. What emerging applications exist for this compound in drug development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
